molecular formula C5H4IN5 B595626 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 162791-82-4

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B595626
CAS No.: 162791-82-4
M. Wt: 261.026
InChI Key: YURNROUZWRPFAP-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound with the molecular formula C5H4IN5 It is part of the pyrazolo[4,3-d]pyrimidine family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the iodination of a pyrazolo[4,3-d]pyrimidine precursor. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature. The precursor compound, 1H-pyrazolo[4,3-d]pyrimidin-7-amine, is dissolved in the solvent, and NIS is added slowly to the solution. The reaction mixture is stirred for several hours until the iodination is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    N-Iodosuccinimide (NIS): Used for iodination reactions.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

    Hydrogen Peroxide: Used in oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyrazolo[4,3-d]pyrimidine core.

Scientific Research Applications

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and proteins. For example, it has been studied as an inhibitor of calcium-dependent protein kinases, which play a crucial role in the life cycle of malaria parasites . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the parasite.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7-amine
  • 4-Chloro-1H-pyrazolo[4,3-d]pyrimidin-6-amine
  • 5-Iodo-1H-pyrazolo[3,4-b]pyridine

Uniqueness

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. Its ability to inhibit specific enzymes also sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry research .

Properties

IUPAC Name

3-iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN5/c6-4-2-3(10-11-4)5(7)9-1-8-2/h1H,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURNROUZWRPFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2C(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738495
Record name 3-Iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162791-82-4
Record name 3-Iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-IODO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-AMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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